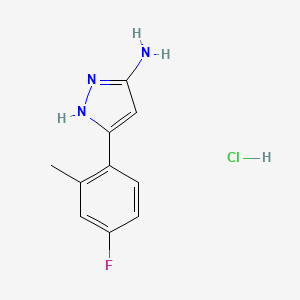
1-(2-Chloro-4-methoxyphenyl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloro-4-methoxyphenyl)guanidine is a chemical compound belonging to the guanidine family. Guanidines are known for their high basicity and ability to form multiple hydrogen bonds, making them valuable in various biochemical and pharmaceutical applications. This compound, in particular, features a chloro and methoxy substituent on the phenyl ring, which can influence its reactivity and biological activity.
Métodos De Preparación
The synthesis of 1-(2-Chloro-4-methoxyphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with cyanamide under acidic conditions to form the guanidine derivative. Another method includes the use of N-chlorophthalimide, isocyanides, and amines in a one-pot synthesis, which provides a straightforward and efficient route to diverse guanidines . Industrial production methods often involve the use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Análisis De Reacciones Químicas
1-(2-Chloro-4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetonitrile, and mild to moderate temperatures. Major products formed from these reactions include substituted guanidines, amines, and urea derivatives .
Aplicaciones Científicas De Investigación
1-(2-Chloro-4-methoxyphenyl)guanidine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(2-Chloro-4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The chloro and methoxy substituents on the phenyl ring can enhance its binding affinity to specific targets, such as enzymes or receptors. This compound can modulate the activity of these targets by stabilizing or destabilizing their active conformations .
Comparación Con Compuestos Similares
1-(2-Chloro-4-methoxyphenyl)guanidine can be compared with other guanidine derivatives, such as:
1-(4-Methoxyphenyl)guanidine: Lacks the chloro substituent, which may result in different reactivity and biological activity.
1-(4-Chlorophenyl)guanidine: Lacks the methoxy substituent, which can influence its solubility and binding properties.
1-(2,4-Dichlorophenyl)guanidine: Contains an additional chloro group, which can further enhance its reactivity and binding affinity.
The uniqueness of this compound lies in its specific combination of chloro and methoxy substituents, which can provide a balance between reactivity and stability, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C8H10ClN3O |
|---|---|
Peso molecular |
199.64 g/mol |
Nombre IUPAC |
2-(2-chloro-4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H10ClN3O/c1-13-5-2-3-7(6(9)4-5)12-8(10)11/h2-4H,1H3,(H4,10,11,12) |
Clave InChI |
GTLFKOOQIRYWNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)N=C(N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[(5-Isoquinolyloxy)methyl]-3-isoxazolyl][4-(methoxymethyl)-1-piperidyl]methanone](/img/structure/B13691858.png)








![1-[[(2S)-1-ethoxy-3-hydroxy-1-oxopropan-2-yl]-sulfinoamino]-4-methylbenzene](/img/structure/B13691913.png)




